Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Description
Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS: 403661-86-9) is a chiral, non-natural amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and β-peptide design. Its molecular formula is C₂₉H₃₁NO₄, with a molecular weight of 457.56 g/mol . The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino terminus, ensuring selective deprotection during synthesis. The 4-tert-butyl-phenyl substituent introduces steric bulk and hydrophobicity, influencing both synthetic efficiency and biological interactions in peptide-based therapeutics.
Key applications include its role in developing β-peptide inhibitors targeting protein-protein interactions, such as the p53•hDM2 complex . Safety data indicate standard handling precautions for laboratory chemicals, with storage recommended at 2–8°C in sealed, moisture-free conditions .
Properties
IUPAC Name |
(3S)-4-(4-tert-butylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)20-14-12-19(13-15-20)16-21(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,21,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXGIEACFDMWQS-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves the protection of the amino group of phenylalanine with an Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it a popular choice for solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or interactions .
Comparison with Similar Compounds
Steric and Electronic Effects
- 4-tert-butyl-phenyl : The tert-butyl group in the target compound provides significant steric bulk, reducing conformational flexibility in peptides. This property is critical for stabilizing helical β-peptide structures that mimic α-helices in protein-binding interfaces .
- Halogenated Derivatives: Bromine (in C₂₅H₂₂BrNO₄) and fluorine (in C₂₅H₂₂FNO₄) substituents alter electronic properties. Bromine facilitates post-synthetic modifications (e.g., Suzuki coupling), while fluorine enhances metabolic stability and membrane permeability .
- Trifluoromethyl Group: The CF₃ group in Fmoc-(S)-3-Amino-4-(3-trifluoromethylphenyl)butyric acid increases binding affinity to hDM2, as demonstrated in fluorescence polarization assays .
Thermal and Solubility Profiles
- Brominated analogs exhibit higher melting points (177–178°C ) compared to the target compound, likely due to stronger halogen-based crystal packing .
- Fluorinated derivatives (e.g., C₂₅H₂₂FNO₄) show improved aqueous solubility compared to tert-butyl-substituted analogs, balancing hydrophobicity and polarity .
Research Findings
β-Peptide Inhibitors of p53•hDM2
Studies by Harker et al. () highlight the role of this compound in β-peptides designed to inhibit hDM2. The tert-butyl group enhances hydrophobic interactions with hDM2’s binding pocket, achieving IC₅₀ values comparable to natural α-helical peptides. In contrast, trifluoromethyl-substituted analogs exhibit 2-fold higher affinity due to stronger van der Waals interactions .
Biological Activity
Introduction
Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a significant compound in medicinal chemistry and peptide synthesis. Its unique structural features, particularly the Fmoc (fluorenylmethyloxycarbonyl) protecting group and the tert-butyl substituent on the phenyl ring, contribute to its biological activity and applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular formula of and a molecular weight of approximately 312.41 g/mol. The presence of the Fmoc group allows for selective reactions during peptide synthesis, while the tert-butyl group enhances its hydrophobicity, potentially influencing its interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.41 g/mol |
| Fmoc Group | Protects amino functionality during synthesis |
| Tert-butyl Group | Enhances hydrophobicity |
Biological Activity
Peptide Synthesis
This compound is widely utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient construction of complex peptide structures, which are essential in various biological studies and therapeutic applications . The Fmoc protection facilitates the selective deprotection of the amino group, enabling subsequent coupling reactions with other amino acids.
Drug Development
The compound plays a crucial role in drug development, particularly in designing peptide-based pharmaceuticals. Its structural characteristics allow it to target specific biological pathways, thereby enhancing therapeutic efficacy . Research indicates that modifications to the aromatic ring or side chains can significantly alter biological activity and receptor interaction profiles.
Case Studies and Research Findings
- Neuroscience Applications : Research has shown that compounds similar to this compound are valuable in neuroscience for studying neuropeptides and their roles in brain function. The unique structure may influence neuroactive properties, making it a candidate for further exploration in neuropharmacology .
- Enzyme Interaction Studies : Preliminary studies suggest that this compound may interact with various receptors and enzymes, similar to other amino acids within metabolic pathways. However, specific binding affinities and mechanisms require further investigation.
Table 2: Summary of Biological Activities
| Application | Description |
|---|---|
| Peptide Synthesis | Key building block in SPPS |
| Drug Development | Enhances therapeutic efficacy |
| Neuroscience Research | Valuable for studying neuropeptides |
| Enzyme Interaction | Potential interactions with receptors |
This compound is a versatile compound with significant applications in peptide synthesis and drug development. Its unique structural features contribute to its biological activity, making it an important subject for ongoing research in medicinal chemistry and related fields. Further studies are needed to elucidate its specific interactions with biological targets and to fully exploit its potential in therapeutic applications.
References
Q & A
Q. How can I optimize the synthesis of Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid for solid-phase peptide synthesis (SPPS)?
Methodological Answer: The compound is typically synthesized via the Arndt-Eistert homologation procedure using enantiomerically pure α-amino acids as precursors. Key steps include:
Homologation : Introduce the β-carbon using diazomethane or safer alternatives (e.g., trimethylsilyldiazomethane) to generate β³-amino acids .
Fmoc Protection : React the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic solvent (e.g., DMF) to ensure >95% coupling efficiency .
Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor purity via LC-MS .
Q. Critical Parameters :
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) in a fume hood. The compound may cause skin/eye irritation, as indicated in safety data sheets .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilized powder is stable for >2 years if kept dry .
- Solubility : Dissolve in DMF or DMSO (10–50 mM) for SPPS. Avoid aqueous buffers unless immediately coupling to a resin .
Advanced Research Questions
Q. How does the tert-butyl-phenyl group influence the conformational stability of β-peptides in protein-binding studies?
Methodological Answer: The bulky 4-tert-butyl-phenyl side chain enhances hydrophobic interactions and stabilizes helical or turn conformations in β-peptides. To validate:
Circular Dichroism (CD) : Analyze spectra in aqueous solution (e.g., 10 mM phosphate buffer, pH 7.4) to detect characteristic minima at ~218 nm (310 helix) or ~205 nm (β-sheet) .
Fluorescence Polarization : Measure binding affinity to target proteins (e.g., hDM2) by titrating the β-peptide against fluorescein-labeled protein. Calculate dissociation constants (Kd) using nonlinear regression .
Q. Data Interpretation :
- A lower Kd (<100 nM) indicates strong binding, often attributed to the hydrophobic tert-butyl group enhancing van der Waals contacts .
Q. What analytical strategies resolve contradictions in reported coupling efficiencies during SPPS?
Methodological Answer: Discrepancies in coupling efficiency (e.g., 70% vs. 95%) may arise from:
Resin Swelling : Pre-swell Wang or Rink amide resins in DMF for 1 hr before coupling. Incomplete swelling reduces accessibility .
Activation Method : Compare HATU vs. HBTU activators. HATU typically gives higher yields due to superior uronium salt reactivity .
Real-Time Monitoring : Use Kaiser or chloranil tests after each coupling step to detect free amines. Repeat couplings if efficiency is <90% .
Q. Case Study :
Q. How do solvent systems affect the stability of this compound during long-term storage?
Methodological Answer:
- DMF/DMSO : Stable for 6 months at –20°C but prone to oxidation if trace water is present. Add molecular sieves (3Å) to absorb moisture .
- Lyophilized Form : No degradation observed after 24 months at –20°C (HPLC purity >98%) .
- Aqueous Buffers : Avoid storage >24 hrs due to hydrolysis of the Fmoc group. Use freshly prepared solutions for SPPS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
